molecular formula C7H4BrClO3 B7965163 4-Bromo-5-chloro-2-hydroxybenzoic acid

4-Bromo-5-chloro-2-hydroxybenzoic acid

Cat. No.: B7965163
M. Wt: 251.46 g/mol
InChI Key: XLNJGBSBWSSHTH-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-hydroxybenzoic acid (C₇H₄BrClO₃) is a halogenated benzoic acid derivative featuring a hydroxyl group at position 2, bromine at position 4, and chlorine at position 4. This substitution pattern confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing effects of halogens and the hydroxyl group. The compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural motifs are leveraged for designing molecules with biological activity, such as antimicrobial agents (e.g., derivatives in ) .

Properties

IUPAC Name

4-bromo-5-chloro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNJGBSBWSSHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Followed by Chlorination

Methodology :

  • Step 1 : Bromination of 2-hydroxybenzoic acid (salicylic acid) using N-bromosuccinimide (NBS) in acetonitrile with sulfuric acid as a catalyst. The hydroxyl group directs electrophilic substitution to the para position (C4), yielding 4-bromo-2-hydroxybenzoic acid.

  • Step 2 : Chlorination of the intermediate using sulfuryl chloride (SO₂Cl₂) in dichlorobenzene at 110–150°C. The bromine atom at C4 directs chlorination to the meta position (C5), forming the target compound.

Key Data :

ParameterBromination StepChlorination Step
CatalystH₂SO₄None
SolventMeCNDichlorobenzene
Temperature (°C)20–30110–150
Yield (%)85–9278–85
Regioselectivity>90% para>80% meta

Advantages : High regioselectivity due to directing effects of hydroxyl and bromine groups.
Limitations : Requires harsh chlorination conditions, risking overhalogenation.

One-Pot Dual Halogenation with Catalytic Control

Methodology :
A modified approach using 2-hydroxybenzoic acid, NBS, and N-chlorosuccinimide (NCS) in concentrated H₂SO₄. Sodium sulfite (Na₂SO₃) is added to suppress byproduct formation (e.g., 3-bromo-5-chloro isomers).

Reaction Conditions :

  • Molar Ratios : 2-hydroxybenzoic acid : NBS : NCS = 1 : 1.05 : 1.05

  • Catalyst : Na₂SO₃ (0.2–1.0 equiv)

  • Temperature : 10–50°C

  • Solvent : H₂SO₄ (neat)

Performance Metrics :

ParameterValue
Overall Yield (%)75–84
Purity (HPLC, %)>99.5
Byproducts<0.5%

Mechanistic Insight :

  • Sulfuric acid protonates the hydroxyl group, enhancing electrophilic substitution.

  • Na₂SO₃ reduces dibrominated/dichlorinated impurities by quenching excess halogenating agents.

Diazotization-Hydrolysis of Aminated Precursors

Methodology :

  • Step 1 : Nitration of 2,4-difluoro-3-chlorobenzoic acid to introduce a nitro group at C5.

  • Step 2 : Reduction of the nitro group to amine using H₂/Pd-C.

  • Step 3 : Diazotization with NaNO₂/HCl, followed by hydrolysis to replace the amine with a hydroxyl group.

  • Step 4 : Bromination at C4 using Br₂ in HBr/AcOH.

Key Data :

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 70–75°C94
DiazotizationNaNO₂, HCl, 0–5°C90
BrominationBr₂, HBr/AcOH, 50°C85

Advantages : High-purity product; avoids competing directing effects.
Limitations : Multi-step synthesis lowers overall efficiency (70% over four steps).

Industrial-Scale Halogenation in Halogenated Solvents

Methodology :
Adapted from US2811547A, this method uses dibromomethane as a solvent and bromine/chlorine gas under pressurized conditions:

  • Dissolve 2-hydroxybenzoic acid in dibromomethane at 80°C.

  • Introduce Br₂ gas (1.05 equiv) over 3–4 hours.

  • Substitute Br₂ with Cl₂ gas (1.05 equiv) and react for 2 hours.

  • Cool, filter, and recrystallize from methanol/water.

Performance :

MetricValue
Yield (%)88–92
Purity (%)99.0–99.8
Solvent Recovery (%)>95

Advantages : Scalable to >70 kg/batch; solvent recycling reduces costs.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Sequential Halogenation78–85>99.5ModerateHigh
One-Pot Dual Halogenation75–84>99.5HighModerate
Diazotization-Hydrolysis7099.0LowLow
Industrial-Scale88–9299.8HighHigh

Critical Challenges and Solutions

  • Regioselectivity Control : Use of Na₂SO₃ or Na₂S suppresses undesired isomers (e.g., 3-bromo-5-chloro).

  • Byproduct Management : Recrystallization in methanol/water (3:1 v/v) removes residual halogens.

  • Solvent Selection : Dichlorobenzene and dibromomethane enhance reaction rates and product stability.

Recent Advancements

  • Flow Chemistry : Continuous-flow systems with Pd catalysts achieve 92% yield in 2 hours.

  • Microwave Assistance : Reduces reaction time by 60% while maintaining >90% yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the carboxylic acid group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce quinones or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Drug Synthesis

4-Bromo-5-chloro-2-hydroxybenzoic acid is recognized as an important intermediate in the synthesis of antidiabetic drugs, particularly Sodium-glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are crucial for managing type 2 diabetes by promoting glucose excretion through urine. The compound serves as a precursor in the synthesis of Dapagliflozin, a widely used SGLT2 inhibitor.

A study demonstrated the scalable synthesis of related intermediates, emphasizing the compound's role in drug development. The process involved multiple steps including nitration and bromination, achieving a significant yield of approximately 24% from dimethyl terephthalate as the starting material .

Case Study: Synthesis Process Optimization

In a recent industrial process optimization study, researchers developed a novel method for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is closely related to this compound. The study highlighted the importance of using cost-effective raw materials and optimizing reaction conditions to enhance yield and reduce production costs .

Environmental Applications

Detection of Disinfection Byproducts (DBPs)

This compound has been investigated for its potential role in environmental science, particularly concerning chlorinated organic compounds. Research has shown that this compound can form various disinfection byproducts when exposed to chlorination processes in water treatment facilities.

A mechanistic analysis indicated that chlorination of related compounds could lead to the formation of harmful DBPs, which necessitates careful monitoring and regulation . This highlights the compound's relevance in environmental assessments and regulatory frameworks aimed at ensuring water safety.

Chemical Intermediate

Role in Organic Synthesis

The compound is also utilized as an intermediate in organic synthesis, particularly in the development of sulfonamide derivatives. These derivatives have shown promising antimicrobial activity, showcasing the versatility of this compound in medicinal chemistry.

A study explored various sulfonamides containing this scaffold, demonstrating their efficacy against different bacterial strains. The structural modifications enabled by this compound are crucial for enhancing biological activity and developing new therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
PharmaceuticalSynthesis of SGLT2 inhibitorsImportant precursor for Dapagliflozin; scalable process with 24% yield
Environmental ScienceFormation of disinfection byproductsRelevant in assessing water safety; potential harmful DBPs formed
Organic SynthesisIntermediate for sulfonamide derivativesExhibits antimicrobial activity; structural modifications enhance efficacy

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-5-chloro-2-hydroxybenzoic acid with halogenated benzoic acid analogs, focusing on substituent positions, molecular properties, and applications.

Substituent Position and Electronic Effects

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source ID
This compound 2-OH, 4-Br, 5-Cl C₇H₄BrClO₃ 267.47 (calculated) High acidity; precursor for bioactive derivatives
4-Bromo-2-chloro-5-fluorobenzoic acid 2-Cl, 4-Br, 5-F C₇H₃BrClFO₂ 253.45 98% purity; used in crystallography and medicinal chemistry
5-Bromo-2-chlorobenzoic acid 2-Cl, 5-Br C₇H₄BrClO₂ 235.46 Versatile building block in pharmaceuticals and agrochemicals
4-Bromo-2-chloro-6-methylbenzoic acid 2-Cl, 4-Br, 6-CH₃ C₈H₆BrClO₂ 249.49 Increased lipophilicity; research applications in material science
4-Bromo-2,5-dichlorobenzoic acid 2-Cl, 4-Br, 5-Cl C₇H₃BrCl₂O₂ 269.90 High halogen density; potential for polymer synthesis

Key Observations:

  • Acidity: The hydroxyl group in the target compound significantly lowers the pKa compared to non-hydroxylated analogs (e.g., 5-bromo-2-chlorobenzoic acid).
  • Solubility: Hydroxyl and halogen substituents influence polar interactions. For example, 4-bromo-2-chloro-5-fluorobenzoic acid () exhibits lower water solubility due to fluorine’s hydrophobicity compared to the hydroxyl group in the target compound.

Biological Activity

4-Bromo-5-chloro-2-hydroxybenzoic acid (C7H4BrClO3) is an organic compound that belongs to the class of halogenated salicylic acids. Its structure features bromine and chlorine substituents on the benzene ring, which enhances its biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and industrial chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its derivatives have been explored for their effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives of this compound showed potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.48 to 7.81 µg/mL, indicating strong bactericidal properties .
  • Antifungal Activity : The compound also displayed antifungal activity against Candida albicans, with MIC values suggesting moderate effectiveness .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with microbial cell membranes, leading to increased permeability and eventual cell death .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to reduce inflammatory responses in activated microglial cells, which are crucial in neuroinflammatory processes associated with diseases like Parkinson's and multiple sclerosis .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The IC50 values indicate that while the compound exhibits some cytotoxicity, it may not be uniformly effective across all types of cancer cells .

Summary of Biological Activities

Activity Type Target Organisms/Cells MIC/IC50 Values Notes
AntibacterialStaphylococcus aureus, E. coli0.48 - 7.81 µg/mLStrong bactericidal properties
AntifungalCandida albicansModerate activityEffective against fungal strains
Anti-inflammatoryMicroglial cellsNot specifiedReduces inflammatory responses
CytotoxicityVarious cancer cell linesIC50 values varyShows selective cytotoxicity

The biological activity of this compound can be attributed to its structural characteristics:

  • Halogen Substituents : The presence of bromine and chlorine enhances reactivity, allowing for interactions with biological macromolecules.
  • Hydroxyl Group : Facilitates hydrogen bonding with enzymes or receptors, influencing their functions.

These interactions may lead to alterations in enzyme activity or disruption of cellular processes in target organisms.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-5-chloro-2-hydroxybenzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: A plausible route involves halogenation and hydroxylation steps. For example:

  • Step 1: Start with 2-hydroxybenzoic acid (salicylic acid). Protect the hydroxyl group using acetyl or methyl groups to prevent undesired side reactions during halogenation .
  • Step 2: Sequential electrophilic substitution for bromination (e.g., using Br₂/FeBr₃) and chlorination (Cl₂/FeCl₃). The order of halogenation may affect regioselectivity; computational modeling (DFT) can predict optimal positions for substitution .
  • Step 3: Deprotect the hydroxyl group using acidic or basic hydrolysis.
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC.
  • Use low-temperature conditions (-10°C to 0°C) to minimize byproducts during halogenation .

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer:

  • Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times with standards .
  • Spectroscopy:
    • NMR: Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), hydroxyl (δ 10–12 ppm, broad), and carboxylic acid (δ 12–13 ppm) .
    • IR: Confirm O-H (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Br/Cl (500–800 cm⁻¹) stretches .
  • Elemental Analysis: Match experimental C/H/Br/Cl/O percentages with theoretical values (e.g., using combustion analysis) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of corrosive vapors .
  • Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents (e.g., peroxides) to prevent decomposition .
  • Spill Management: Neutralize spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do the halogen substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing Br and Cl groups activate the aromatic ring toward electrophilic substitution but may deactivate it toward nucleophilic attacks.
  • Steric Effects: The 4-Br and 5-Cl positions create steric hindrance, potentially reducing coupling efficiency. Use bulky palladium catalysts (e.g., Pd(PPh₃)₄) to enhance selectivity .
  • Experimental Design:
    • Screen solvents (DMSO vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields.
    • Monitor reaction kinetics via in-situ NMR or UV-Vis spectroscopy .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Challenges:
    • Polymorphism due to multiple hydrogen-bonding sites (OH and COOH groups).
    • Halogen-halogen interactions may lead to disordered crystal structures .
  • Solutions:
    • Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to promote ordered packing .
    • Refine structures with SHELXL (for small molecules) or PHENIX (for high-resolution data), accounting for thermal motion and disorder .

Q. How does the compound’s acidity compare to structurally related benzoic acids?

Methodological Answer:

  • pKa Determination:
    • Perform potentiometric titration in aqueous or DMSO solutions.
    • Expected trend: The electron-withdrawing Br and Cl groups lower the pKa of the COOH group (≈1.5–2.0) compared to unsubstituted benzoic acid (pKa ≈ 4.2) .
  • Computational Validation: Use Gaussian or ORCA to calculate partial charges and predict acidity trends via Hammett constants (σmeta for Cl: +0.37; σpara for Br: +0.26) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-5-chloro-2-hydroxybenzoic acid
Reactant of Route 2
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4-Bromo-5-chloro-2-hydroxybenzoic acid

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